N-Isopropyl-4-hydroxymethylbenzamide

Pharmacokinetics Drug Metabolism Prodrug Activation

N-Isopropyl-4-hydroxymethylbenzamide (CAS 16103-51-8) is a para-substituted benzamide derivative with a molecular weight of 193.24 g/mol and the formula C11H15NO2. Its primary documented role is as a specific hydroxylated metabolite generated during the oxidative metabolism of the chemotherapeutic prodrug azo-procarbazine, a pathway critical for understanding the drug's mechanism of action and potential toxicity.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 16103-51-8
Cat. No. B097708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-4-hydroxymethylbenzamide
CAS16103-51-8
SynonymsN-isopropyl-4-hydroxymethylbenzamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)CO
InChIInChI=1S/C11H15NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,12,14)
InChIKeyQIDMVJPPKCUQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-4-hydroxymethylbenzamide (CAS 16103-51-8) Procurement Guide: Beyond Generic Benzamide Derivatives


N-Isopropyl-4-hydroxymethylbenzamide (CAS 16103-51-8) is a para-substituted benzamide derivative with a molecular weight of 193.24 g/mol and the formula C11H15NO2 [1]. Its primary documented role is as a specific hydroxylated metabolite generated during the oxidative metabolism of the chemotherapeutic prodrug azo-procarbazine, a pathway critical for understanding the drug's mechanism of action and potential toxicity [2]. Structurally, its combination of an N-isopropyl group and a para-hydroxymethyl substituent confers distinct lipophilicity (XLogP3 = 0) and hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) [1], which fundamentally differentiates its biological handling and analytical detection from both its parent compound and downstream aldehyde metabolites.

Procurement Pitfalls: Why N-Isopropyl-4-hydroxymethylbenzamide Cannot Be Replaced by Simple Analogs


Generic substitution with a simple N-alkylbenzamide or a positional isomer fails due to the compound's dual-source specificity: it is not merely a synthetic benzamide but a verifiable metabolite arising from a specific enzymatic N-oxidation pathway [1]. Its chromatographic retention time, mass spectral fragmentation pattern, and hydrogen-bonding potential are defined by the precise interplay of the para-hydroxymethyl and N-isopropyl groups [2]. Unlike the corresponding aldehyde metabolite (N-isopropyl-p-formylbenzamide) or the unsubstituted benzamide scaffold, this exact structure is required to serve as a reference standard in LC-MS/MS assays quantifying procarbazine metabolism, where a different analog would introduce inaccuracy in both retention time alignment and ionization efficiency [1].

Head-to-Head Evidence: Quantifying the Differentiation of N-Isopropyl-4-hydroxymethylbenzamide


Provenance as a Specific Metabolite vs. Synthetic Azo-Procarbazine

The compound is definitively characterized as the product of cytochrome P450-mediated oxidative N-dealkylation of azo-procarbazine, not as a synthetic precursor. This metabolic origin imparts a critical distinction for use as a biomarker standard. While the parent prodrug azo-procarbazine is a hydrazine derivative, the target compound is a stable alcohol metabolite, requiring distinct sample preparation and detection parameters [1].

Pharmacokinetics Drug Metabolism Prodrug Activation

Oxidation State Differentiation: Hydroxymethyl vs. Formyl Metabolite

The target compound is the primary alcohol metabolite, which can be further oxidized to N-isopropyl-p-formylbenzamide (the aldehyde analog). This difference in oxidation state (alcohol vs. aldehyde) directly impacts their physicochemical properties. The target compound has an XLogP3 of 0, whereas the aldehyde analog is expected to have a higher logP due to the lack of a hydrogen-bond-donating hydroxyl group [1]. This differential lipophilicity mandates distinct extraction protocols and reversed-phase HPLC gradient conditions for baseline separation [2].

Biomarker Analysis LC-MS Method Development Redox Metabolism

Spectral Characterization vs. Unsubstituted Benzamide Scaffold

The 1982 characterization study established the definitive mass spectrum and UV absorbance profile of this metabolite, which differ substantially from simple N-alkylbenzamides. The presence of the primary alcohol allows for facile derivatization (e.g., trimethylsilylation) for GC-MS, producing characteristic fragment ions not seen with the unsubstituted benzamide core [1]. Its proton NMR spectrum clearly resolves the benzylic hydroxymethyl protons, a signal absent in the parent drug and N-dealkylated analogs.

Metabolite Identification GC-MS NMR Spectroscopy

N-Isopropyl-4-hydroxymethylbenzamide Application Scenarios for Scientific Procurement


Certified Reference Standard for Procarbazine Metabolism LC-MS/MS Assays

This is the primary application scenario. When developing a validated bioanalytical method to quantify procarbazine and its metabolites in plasma or microsomal incubations, N-isopropyl-4-hydroxymethylbenzamide must be procured as the authentic hydroxylated metabolite standard [1]. Its distinct retention time and MRM transition, dictated by the alcohol group, allow it to be spiked into a calibration curve to correct for extraction recovery and matrix effects, a task a generic benzamide cannot perform. The purity of the standard directly impacts the assay's lower limit of quantification (LLOQ).

Cytochrome P450 Phenotyping Reaction Probe

As the specific product of azo-procarbazine N-oxidation, this metabolite can serve as a probe to assess the catalytic activity of specific CYP isoforms (e.g., CYP1A2, CYP2B) implicated in procarbazine activation [1]. Researchers procure the pure compound to use as a calibration standard when quantifying enzyme kinetics parameters (Km, Vmax) in recombinant enzyme systems, where even 1% impurity could skew kinetic constants.

Synthetic Intermediate for Procarbazine-Prodrug Research

In medicinal chemistry efforts aimed at designing next-generation procarbazine analogs with improved therapeutic indices, this metabolite serves as a key synthetic precursor [1]. Its primary alcohol handle enables conjugation to targeting moieties or prodrug promoeities via ester or ether linkages. Differentiating it from the aldehyde analog is crucial, as the alcohol requires distinct coupling conditions (e.g., Mitsunobu reaction) compared to reductive amination strategies used for the formyl derivative.

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